2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide
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Overview
Description
It appears as a white to off-white crystalline powder with a molecular formula of C16H16N4O and a molecular weight of 276.33 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide typically involves the reaction of 2-amino-6-methylpyridine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions often require catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or benzamide derivatives.
Scientific Research Applications
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit nitric oxide synthase, thereby reducing the production of nitric oxide, a molecule involved in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylpyridine: A precursor in the synthesis of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide.
6-methyl-2-pyridinamine: Another related compound with similar structural features.
N-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide: A compound with similar functional groups and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of the benzamide and pyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C14H15N3O/c1-10-5-4-6-11(17-10)9-16-14(18)12-7-2-3-8-13(12)15/h2-8H,9,15H2,1H3,(H,16,18) |
InChI Key |
NECJZHPYCIJXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CNC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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